4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine
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Overview
Description
. This compound is characterized by the presence of a benzodiazole ring attached to a cyclohexane ring via a sulfanyl group, and an amine group on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine typically involves the reaction of 1,3-benzodiazole-2-thiol with cyclohexanone in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve reagents such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The sulfanyl group can undergo redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)aniline
- 4-(1H-1,3-Benzodiazol-2-ylsulfanyl)-2-(trifluoromethyl)aniline
Uniqueness
4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17N3S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H17N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2,(H,15,16) |
InChI Key |
JTWGPBBNDMWUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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